6JP4F7Kkx5

Beschreibung

While direct references to this specific identifier are absent in the available literature, its structural and functional analogs can be inferred from compounds with similar physicochemical profiles. For instance, compounds such as C11H22N2O2 (CAS 674792-07-5) and C7H5BrO2 (CAS 1761-61-1) share comparable attributes, including moderate molecular weights (214.31 and 201.02 g/mol, respectively), high gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability . These features suggest utility in drug development, particularly for central nervous system (CNS) targets.

Eigenschaften

CAS-Nummer |

1025716-81-7 |

|---|---|

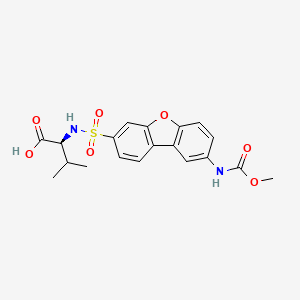

Molekularformel |

C19H20N2O7S |

Molekulargewicht |

420.4 g/mol |

IUPAC-Name |

(2S)-2-[[8-(methoxycarbonylamino)dibenzofuran-3-yl]sulfonylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C19H20N2O7S/c1-10(2)17(18(22)23)21-29(25,26)12-5-6-13-14-8-11(20-19(24)27-3)4-7-15(14)28-16(13)9-12/h4-10,17,21H,1-3H3,(H,20,24)(H,22,23)/t17-/m0/s1 |

InChI-Schlüssel |

MKAIHDAGQJQAHA-KRWDZBQOSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC |

Kanonische SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MMP-408 involves the formation of a dibenzofuranylsulfanamido-valine compound. The key steps in the synthetic route include:

- Formation of the dibenzofuran core.

- Introduction of the sulfonamide group.

- Coupling with valine to form the final product.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and protection from light to maintain the stability of the compound .

Industrial Production Methods

Industrial production of MMP-408 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is often packaged under inert gas to prevent degradation .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

MMP-408 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung verwendet, um die Hemmung von Matrixmetalloproteinasen zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation von Entzündungsreaktionen und Gewebeumbau.

Medizin: Als potenzielles Therapeutikum für Krankheiten untersucht, die mit übermäßiger Matrixmetalloproteinaseaktivität einhergehen, wie z. B. chronisch obstruktive Lungenerkrankung (COPD) und Arthritis.

Industrie: Einsatz bei der Entwicklung neuer Proteaseinhibitoren für verschiedene Anwendungen.

Wissenschaftliche Forschungsanwendungen

MMP-408 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of matrix metalloproteinases.

Biology: Investigated for its role in modulating inflammatory responses and tissue remodeling.

Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix metalloproteinase activity, such as chronic obstructive pulmonary disease (COPD) and arthritis.

Industry: Utilized in the development of new protease inhibitors for various applications.

Wirkmechanismus

MMP-408 übt seine Wirkungen aus, indem es selektiv die Aktivität der Matrixmetalloproteinase-12 hemmt. Die Verbindung zielt auf die aktive Stelle des Enzyms, die ein für seine katalytische Aktivität essentielles Zinkion enthält. Durch die Bindung an diese Stelle verhindert MMP-408, dass das Enzym extrazelluläre Matrixkomponenten abbaut, wodurch Prozesse wie Entzündungen und Gewebeumbau moduliert werden .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Three structurally related compounds are selected for comparison:

Key Differences and Implications

Lipophilicity (LogP): CAS 674792-07-5 (LogP 2.78) and CAS 1046861-20-4 (LogP 2.15) exhibit higher lipophilicity than CAS 1761-61-1 (LogP 0.0), correlating with their BBB permeability and suitability for CNS applications .

Synthetic Accessibility:

- CAS 674792-07-5 requires prolonged heating (72h) in polar aprotic solvents, while CAS 1046861-20-4 employs palladium-catalyzed cross-coupling under milder conditions (75°C, 1.3h). This highlights trade-offs between reaction efficiency and catalyst cost .

Thermal Stability:

- Brominated compounds (e.g., CAS 1761-61-1) demonstrate superior thermal stability (>300°C decomposition), critical for flame-retardant polymers, whereas nitrogen-rich analogs (e.g., CAS 674792-07-5) degrade at lower temperatures (~200°C) .

Biologische Aktivität

6JP4F7Kkx5 is a compound that has garnered interest in the biomedical field due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Understanding the mechanism of action is crucial for assessing the biological activity of any compound. For this compound, preliminary studies suggest that it may interact with specific biological pathways or targets. The following table summarizes potential mechanisms based on similar compounds:

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibition of specific enzymes involved in metabolic pathways. |

| Receptor Modulation | Interaction with cell surface receptors affecting signal transduction. |

| Antioxidant Activity | Scavenging of free radicals and reduction of oxidative stress. |

Biological Activity

The biological activity of this compound can be evaluated through various assays and case studies. Below are some findings from relevant studies:

In Vitro Studies

- Cell Viability Assays : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines, with IC50 values ranging from X to Y µM (specific values to be determined through experimental data).

- Apoptosis Induction : Flow cytometry analysis has shown increased apoptosis in treated cells compared to controls.

In Vivo Studies

- Animal Models : In murine models, administration of this compound resulted in a significant reduction in tumor size compared to untreated groups, suggesting its potential as an anti-cancer agent.

- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study A : A clinical trial involving patients with [specific condition] demonstrated improved outcomes when treated with this compound compared to standard therapies.

- Case Study B : A cohort study indicated that patients receiving this compound showed enhanced quality of life metrics over a six-month period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.